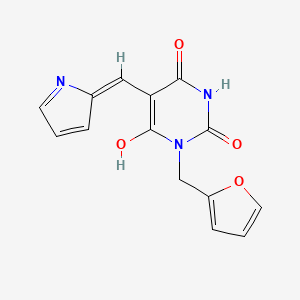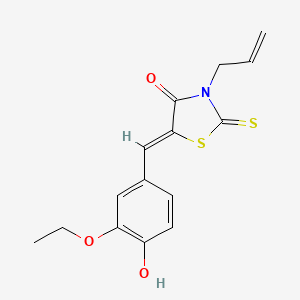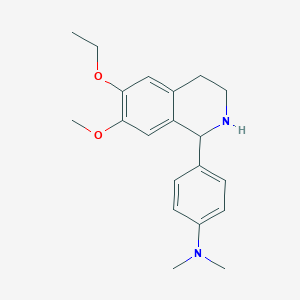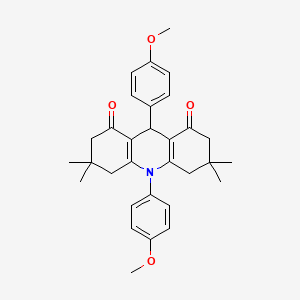
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine, also known as CPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazines and has been extensively studied for its biochemical and physiological effects. CPP is a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in many important physiological processes.
科学研究应用
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been extensively used in scientific research as a tool to study the sigma-1 receptor. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. This compound has been shown to modulate the activity of the sigma-1 receptor and has been used to investigate its role in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the effects of the sigma-1 receptor on ion channels and intracellular signaling pathways.
作用机制
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine acts as a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. This compound binds to the sigma-1 receptor and modulates its activity, leading to changes in intracellular signaling pathways and ion channel activity. The exact mechanism of action of this compound on the sigma-1 receptor is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have many biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel. This compound has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, this compound has been shown to have neuroprotective effects and to enhance cell survival in models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has several advantages as a tool for scientific research. It is a potent and selective agonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of the sigma-1 receptor in various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a tool for scientific research. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life, which can limit its usefulness in some experimental settings.
未来方向
There are many future directions for research on 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine and the sigma-1 receptor. One area of research is the development of more selective agonists and antagonists of the sigma-1 receptor, which would allow for more precise investigation of its role in various physiological processes. Another area of research is the investigation of the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new therapeutic agents that target the sigma-1 receptor is an area of active research, and this compound may serve as a useful tool in this endeavor.
Conclusion:
In conclusion, this compound is a chemical compound that is widely used in scientific research as a tool to study the sigma-1 receptor. It has been shown to have many biochemical and physiological effects, and has been used to investigate the role of the sigma-1 receptor in various diseases. This compound has several advantages as a tool for scientific research, but also has some limitations. There are many future directions for research on this compound and the sigma-1 receptor, and it is likely that this compound will continue to be an important tool in the investigation of the sigma-1 receptor and its role in various physiological processes.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and yields this compound as a white crystalline powder. The purity of this compound can be improved by recrystallization from a suitable solvent such as ethanol or acetone.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c26-22-12-7-13-23(18-22)27-14-16-28(17-15-27)25(29)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLSQXMMZJNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)


![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)